Fulvine

Description

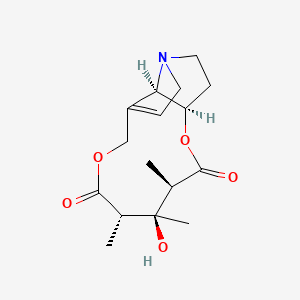

structure given in first source; RN given refers to (13alpha,14alpha)-isome

Structure

2D Structure

Properties

CAS No. |

6029-87-4 |

|---|---|

Molecular Formula |

C16H23NO5 |

Molecular Weight |

309.36 g/mol |

IUPAC Name |

(1R,4S,5S,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10-,12-,13-,16+/m1/s1 |

InChI Key |

PSUFRPOAICRSTC-RYQNPAGMSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C |

Canonical SMILES |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |

Pictograms |

Acute Toxic; Health Hazard |

Synonyms |

fulvine fulvine, (12xi,13xi)-isomer fulvine, (14alpha)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Chemical Architecture and Biological Implications of Fulvine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvine, a pyrrolizidine alkaloid isolated from plants of the Crotalaria genus, has garnered significant attention in the scientific community due to its potent hepatotoxicity and its utility as a tool in modeling pulmonary hypertension. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and the molecular pathways it perturbs. Detailed experimental protocols for its isolation and characterization, alongside a visual representation of its metabolic activation and downstream signaling cascades, are presented to facilitate further research and drug development endeavors.

Chemical Identity and Properties

This compound is classified as a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, retronecine, esterified with a dicarboxylic acid, fulvinic acid.

| Property | Data | Reference |

| Chemical Name | (1R,7aR)-7-((2R,3R)-2,3-dihydroxy-2,3,4-trimethylpentanoyl)oxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ylmethanol | PubChem |

| CAS Number | 6029-87-4 | N/A |

| Molecular Formula | C16H23NO5 | N/A |

| Molecular Weight | 309.36 g/mol | N/A |

| Appearance | White crystalline solid | N/A |

| Solubility | Soluble in chloroform, acetone, and ethanol. Sparingly soluble in water. | N/A |

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bicyclic pyrrolizidine core and a complex macrocyclic diester side chain.

Isolating Fulvine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of fulvine, a pyrrolizidine alkaloid, from the plant species Crotalaria fulva. This document details the necessary experimental protocols, summarizes quantitative data, and illustrates the key biochemical pathways involved in its mechanism of action.

Introduction to this compound and Crotalaria fulva

Crotalaria fulva, a member of the Fabaceae family, is known to produce a variety of secondary metabolites, including the hepatotoxic pyrrolizidine alkaloid, this compound. Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds that have garnered significant interest due to their potential pharmacological activities and toxicological profiles. This compound, like other toxic PAs, requires metabolic activation in the liver to exert its cytotoxic effects, which are primarily associated with veno-occlusive disease[1]. The isolation and characterization of this compound are crucial for toxicological studies and for exploring its potential as a lead compound in drug development.

Quantitative Data on this compound Isolation

The concentration of total alkaloids in Crotalaria fulva can vary significantly depending on the plant material and extraction method. The following table summarizes available quantitative data.

| Plant Material | Total Alkaloid Concentration (% of dried plant) | This compound as % of Total Alkaloids | Reference |

| Dried Crotalaria fulva | 0.4 - 2.0% | Not Specified | [1] |

| Aqueous Extracts | 0.4 - 5.0% | Not Specified | [1] |

Experimental Protocols for this compound Isolation

The following protocols are a synthesis of established methods for the isolation of pyrrolizidine alkaloids from Crotalaria species and can be adapted for the specific isolation of this compound from Crotalaria fulva.

General Alkaloid Extraction

This acid-base extraction method is a common and effective technique for the initial isolation of crude alkaloid mixtures from plant material.

Materials:

-

Dried and powdered Crotalaria fulva plant material

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Ammonium Hydroxide (NH₄OH) solution (25%)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Maceration: Suspend the powdered plant material in methanol and stir for 24 hours at room temperature.

-

Acidification: Filter the methanolic extract and evaporate the methanol under reduced pressure. Dissolve the resulting aqueous residue in 1 M HCl.

-

Basification: Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic layer. Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

-

Extraction: Extract the basified aqueous solution multiple times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to yield the crude alkaloid extract.

Purification of this compound by Column Chromatography

Further purification of the crude alkaloid extract is necessary to isolate pure this compound.

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Preparation: Prepare a silica gel slurry in dichloromethane and pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and load it onto the prepared column.

-

Elution: Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol.

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

TLC Analysis: Monitor the separation by performing TLC on the collected fractions. Use an appropriate solvent system (e.g., dichloromethane:methanol, 9:1) and a suitable visualization agent (e.g., Dragendorff's reagent) to identify the fractions containing this compound.

-

Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the isolated compound.

Crystallization of this compound

Crystallization is the final step to obtain high-purity this compound.

Materials:

-

Purified this compound

-

Ethanol

-

Acetone

Procedure:

-

Dissolution: Dissolve the purified this compound in hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature. This compound will crystallize out of the solution.

-

Recrystallization: For higher purity, the crystals can be redissolved in a minimal amount of hot acetone and allowed to recrystallize.

-

Drying: Collect the crystals by filtration and dry them under vacuum. The melting point of pure this compound is reported to be 212-213 °C[1].

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Crotalaria fulva.

Signaling Pathway of this compound-Induced Hepatotoxicity

This compound, like other pyrrolizidine alkaloids, is not toxic in its native form. It requires metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic metabolites. These metabolites are highly electrophilic and can react with cellular macromolecules, leading to cellular damage and toxicity.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Fulvine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvine is a hepatotoxic macrocyclic pyrrolizidine alkaloid (PA) found in various plant species, most notably in the genus Crotalaria, including Crotalaria fulva. An understanding of its biosynthesis is critical for the fields of toxicology, pharmacology, and agriculture. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, beginning with the well-documented formation of its necine base, (+)-retronecine, from primary metabolites. It further explores the proposed biosynthesis of its necic acid moiety, fulvinic acid, and the final esterification step leading to the formation of the this compound molecule. While the biosynthesis of retronecine is well-established, the pathway to fulvinic acid and the specific enzymes catalyzing the final condensation remain areas of active research. This document synthesizes the current knowledge, presents quantitative data from related pathways, details relevant experimental protocols, and provides visualizations of the biosynthetic and experimental workflows to facilitate further investigation into this complex natural product.

Introduction

Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse group of secondary metabolites that are widely distributed in the plant kingdom, acting as a chemical defense against herbivores. Their biological activity, particularly their hepatotoxicity after metabolic activation in the liver, makes them a significant concern for human and animal health. This compound is a macrocyclic diester PA, consisting of a necine base, (+)-retronecine, and a dicarboxylic acid, fulvinic acid. The biosynthesis of this compound can be dissected into three key stages:

-

Biosynthesis of the Necine Base: The formation of the pyrrolizidine ring system of (+)-retronecine.

-

Biosynthesis of the Necic Acid: The formation of fulvinic acid.

-

Esterification: The coupling of retronecine and fulvinic acid to yield the final macrocyclic alkaloid, this compound.

This guide will provide a detailed examination of each of these stages, drawing upon established knowledge of PA biosynthesis and proposing pathways for the less-understood steps.

Biosynthesis of the Necine Base: (+)-Retronecine

The biosynthetic pathway of retronecine is a common route for a large number of PAs and has been extensively studied.[1][2][3]

Precursor Molecules and Key Intermediates

The biosynthesis of the retronecine core originates from the amino acid L-ornithine .[1] This primary precursor is channeled through a series of intermediates to form the characteristic bicyclic structure.

-

L-Ornithine: The fundamental building block.

-

Putrescine: A symmetrical diamine formed via the decarboxylation of L-ornithine.

-

Spermidine: A polyamine that serves as a donor of a 4-aminobutyl group.

-

Homospermidine: A key symmetrical C4-N-C4 intermediate, marking the committed step into PA biosynthesis.[4]

Enzymatic Steps

-

Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of L-ornithine to putrescine.

-

Homospermidine Synthase (HSS): As the first committed enzyme of the PA pathway, HSS facilitates the NAD+-dependent transfer of a 4-aminobutyl moiety from spermidine to putrescine to yield homospermidine.

-

Oxidative Cyclization: Homospermidine undergoes oxidative deamination, likely catalyzed by a copper-dependent diamine oxidase, to form a dialdehyde intermediate. This intermediate then undergoes an intramolecular Mannich-type reaction to form the pyrrolizidine ring.

-

Hydroxylations: The pyrrolizidine scaffold is subsequently hydroxylated at the C-7 and C-9 positions to form (+)-retronecine. These reactions are presumed to be catalyzed by cytochrome P450 monooxygenases.

Signaling Pathway Diagram

Caption: The biosynthetic pathway of the necine base (+)-retronecine from L-ornithine.

Biosynthesis of the Necic Acid: Fulvinic Acid

The biosynthesis of the diverse necic acids that esterify the necine base is less conserved than the retronecine pathway. For fulvinic acid, a specific pathway has not been elucidated. However, based on its structure and the biosynthesis of other C10 dicarboxylic necic acids, such as senecic acid, a plausible pathway can be proposed. These necic acids are typically derived from the condensation of two molecules of a branched-chain amino acid, most commonly L-isoleucine .

Proposed Precursor and Pathway

-

Precursor: L-isoleucine is the hypothesized primary precursor for fulvinic acid.

-

Proposed Pathway: The biosynthesis is thought to proceed through the deamination and decarboxylation of L-isoleucine to form C5 intermediates. Two of these C5 units would then condense to form the C10 backbone of fulvinic acid, followed by a series of modifications (e.g., hydroxylations, rearrangements) to yield the final structure. The precise nature of the C5 intermediates and the enzymatic machinery for their condensation are yet to be identified.

Logical Relationship Diagram

Caption: A proposed biosynthetic route to fulvinic acid from L-isoleucine.

Esterification and this compound Formation

The final stage in the biosynthesis of this compound is the formation of the macrocyclic diester through the esterification of (+)-retronecine with fulvinic acid.

Proposed Mechanism

This crucial step is likely catalyzed by one or more acyltransferases . It is proposed that the carboxylic acid moieties of fulvinic acid are first activated, for instance, as coenzyme A (CoA) thioesters. Subsequently, acyltransferases would catalyze the transfer of the activated fulvinoyl groups to the hydroxyl groups at the C-7 and C-9 positions of retronecine. The order of these esterification events (i.e., which hydroxyl group is esterified first) is currently unknown and may be sequential or involve a single enzyme complex.

Experimental Workflow Diagram

Caption: The proposed final esterification of retronecine and fulvinic acid to form this compound.

Quantitative Data

While specific quantitative data for the biosynthetic pathway of this compound are not available, data from studies on other pyrrolizidine alkaloids in Crotalaria and other plant species can provide a useful reference for researchers.

| Parameter | Organism/System | Reported Value/Range | Reference(s) |

| Homospermidine Synthase (HSS) Activity | Eupatorium cannabinum root cultures | ~1.5 pkat/mg protein | |

| Total PA Concentration (% of dry weight) | Crotalaria species (various) | 0.03% - 2.98% | |

| This compound and this compound N-oxide in C. fulva | Dried Plant Material | 0.4% - 2.0% (total alkaloids) | |

| This compound and this compound N-oxide in C. fulva | Aqueous Extracts ("Bush Teas") | 0.4% - 5.0% (total alkaloids) |

Detailed Experimental Protocols

The following protocols provide a foundation for investigating the biosynthesis of this compound in Crotalaria fulva.

Protocol for Homospermidine Synthase (HSS) Enzyme Assay

Objective: To quantify the activity of HSS, the first committed enzyme in the this compound biosynthetic pathway.

Materials:

-

Fresh root tissue from Crotalaria fulva.

-

Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 1 mM EDTA, 10% (v/v) glycerol.

-

Substrates: [14C]-Putrescine (radiolabeled), Spermidine.

-

Cofactor: NAD+.

-

Reaction Stop Solution: 0.5 M Perchloric acid.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Protein Extraction:

-

Homogenize fresh root tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction vials containing extraction buffer, NAD+, spermidine, and [14C]-putrescine.

-

Pre-incubate the vials at 30°C for 5 minutes.

-

Initiate the reaction by adding the crude enzyme extract.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by adding the stop solution.

-

-

Product Quantification:

-

Separate the radiolabeled product, [14C]-homospermidine, from the unreacted substrate using thin-layer chromatography (TLC) or cation-exchange chromatography.

-

Quantify the radioactivity of the product using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of HSS in units of picokatals per milligram of protein (pkat/mg).

-

Protocol for Extraction, Identification, and Quantification of this compound by HPLC-MS/MS

Objective: To extract, identify, and quantify this compound from Crotalaria fulva plant material.

Materials:

-

Dried, powdered plant material.

-

Extraction Solvent: Methanol containing 0.1% (v/v) formic acid.

-

Solid-Phase Extraction (SPE) Cartridges: C18 or strong cation exchange.

-

HPLC System: With a C18 reversed-phase column.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

-

Analytical standards for this compound (if available) or related PAs.

Procedure:

-

Extraction:

-

Extract a known mass of the plant powder with the extraction solvent using ultrasonication for 30 minutes.

-

Centrifuge and collect the supernatant. Repeat the extraction on the pellet.

-

Combine the supernatants.

-

-

Purification (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the crude extract onto the cartridge.

-

Wash with water to remove polar impurities.

-

Elute the alkaloids with methanol containing 2% (v/v) ammonia.

-

-

HPLC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

Inject an aliquot into the HPLC-MS/MS system.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Identify this compound by its retention time and specific mass transitions in Multiple Reaction Monitoring (MRM) mode, or by its accurate mass and fragmentation pattern.

-

-

Quantification:

-

Prepare a calibration curve using an analytical standard of this compound.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Perspectives

The biosynthesis of this compound presents a fascinating yet incompletely understood area of plant secondary metabolism. While the pathway to the retronecine necine base is well-characterized, the biosynthesis of fulvinic acid and the subsequent esterification step remain key areas for future research. The experimental protocols outlined in this guide provide a robust starting point for researchers aiming to fill these knowledge gaps. Future research should prioritize:

-

Gene Discovery: Identification and functional characterization of the genes encoding the enzymes responsible for fulvinic acid biosynthesis and the final esterification step, likely through transcriptomics and proteomics approaches in Crotalaria fulva.

-

Metabolic Engineering: Elucidation of the complete pathway will open avenues for metabolic engineering to produce novel PA analogs or to detoxify PA-producing plants.

-

Regulatory Networks: Investigation of the transcriptional and post-transcriptional regulation of the this compound biosynthetic pathway in response to developmental and environmental cues.

A thorough understanding of this compound biosynthesis will not only advance our fundamental knowledge of plant biochemistry but also provide crucial tools for managing the risks associated with this potent natural toxin.

References

- 1. New aspect of plant–rhizobia interaction: Alkaloid biosynthesis in Crotalaria depends on nodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Global metabolic changes induced by plant-derived pyrrolizidine alkaloids following a human poisoning outbreak and in a mouse model - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 4. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Fulvine

- 1. chemfarms.com [chemfarms.com]

- 2. This compound | C16H23NO5 | CID 73413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound and the pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fulvinezuur - Wikipedia [nl.wikipedia.org]

- 5. Fulvic Acid: Chemical Properties, Uses, Side Effects and More [galvan.health]

Unraveling Fulvine: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvine, a pyrrolizidine alkaloid, has a significant history rooted in its toxicological implications, particularly its association with hepatic veno-occlusive disease. This technical guide provides a comprehensive overview of the historical context of this compound research, its toxicological profile, and the experimental methodologies used in its investigation. The information is tailored for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this compound.

Historical Context: From "Bush Tea" to Hepatotoxicity

The story of this compound is intrinsically linked to a public health crisis in Jamaica. In the mid-20th century, a high incidence of a mysterious and often fatal liver condition, termed veno-occlusive disease (VOD), was observed, particularly in children.[1] Investigations into the cause of this ailment led researchers to the local custom of consuming "bush teas," herbal infusions made from various plants for medicinal or cultural purposes.

Suspicion fell upon plants of the Crotalaria genus, which were commonly used in these teas. In 1964, a pivotal study successfully isolated the toxic compound from Crotalaria fulva and named it this compound.[1] This discovery established a direct link between the consumption of this plant and the development of VOD, a condition characterized by the occlusion of the small veins in the liver, leading to cirrhosis and liver failure.[1][2]

Initial studies focused on confirming the hepatotoxicity of this compound. Experiments in rats demonstrated that administration of this compound induced liver lesions consistent with those observed in human VOD cases.[3] These early investigations laid the groundwork for understanding the toxic potential of this class of alkaloids.

Toxicological Profile of this compound

The toxicity of this compound, like other pyrrolizidine alkaloids, is not inherent to the molecule itself but arises from its metabolic activation in the liver.

Mechanism of Action: The Formation of Pyrrole-Protein Adducts

The primary mechanism of this compound-induced toxicity involves its bioactivation by cytochrome P450 enzymes in the liver. This metabolic process converts the relatively inert this compound into highly reactive pyrrolic metabolites. These electrophilic metabolites can then bind to cellular macromolecules, particularly proteins and DNA, forming pyrrole-protein and pyrrole-DNA adducts.

The formation of these adducts is a critical step in the toxic cascade, leading to cellular dysfunction, necrosis, and the characteristic pathological changes observed in the liver. The covalent binding of these reactive metabolites to essential cellular components disrupts normal cellular processes and triggers a cascade of events that ultimately result in cell death and tissue damage.

Quantitative Toxicity Data

While early studies established the qualitative toxicity of this compound, precise quantitative data remains somewhat limited in publicly available literature. However, some key toxicological parameters have been reported:

| Parameter | Species | Route of Administration | Value | Reference |

| Acute Toxicity | Rat | Oral | 10 mg/kg and 20 mg/kg induced acute pancreatopathy and liver damage. |

Further research is needed to establish a definitive LD50 value and to quantify the dose-dependent formation of pyrrole-protein adducts specifically for this compound.

Experimental Protocols

Isolation of this compound from Crotalaria fulva

The original method for isolating this compound provides a foundational protocol for obtaining the pure compound for research purposes.

Protocol:

-

Extraction: Dried and ground plant material of Crotalaria fulva is extracted with hot methanol.

-

Acid-Base Extraction: The methanol extract is concentrated and then partitioned between a dilute acid (e.g., hydrochloric acid) and an organic solvent to separate the basic alkaloids from other plant constituents.

-

Purification: The acidic aqueous layer containing the alkaloids is then made basic and extracted with an organic solvent (e.g., chloroform).

-

Crystallization: The crude alkaloid extract is further purified by crystallization from a suitable solvent system to yield pure this compound.

Induction of this compound Toxicity in Animal Models

Animal models, particularly rats, have been instrumental in studying the pathophysiology of this compound-induced veno-occlusive disease.

Protocol (Rat Model):

-

Animal Model: Male Wistar rats are commonly used.

-

This compound Administration: A solution of this compound in a suitable vehicle (e.g., water or saline) is administered orally via gavage. Doses of 10 mg/kg and 20 mg/kg body weight have been shown to induce toxicity.

-

Monitoring: Animals are monitored for clinical signs of toxicity, and blood samples can be collected to assess liver function parameters.

-

Histopathology: After a defined period, animals are euthanized, and liver tissue is collected for histopathological examination to assess the extent of veno-occlusive lesions and other pathological changes.

Quantification of Pyrrole-Protein Adducts

The measurement of pyrrole-protein adducts serves as a key biomarker for pyrrolizidine alkaloid exposure and toxicity.

Protocol (General):

-

Tissue Homogenization: Liver tissue samples are homogenized in a suitable buffer.

-

Protein Precipitation: Proteins are precipitated from the homogenate using a solvent like acetone.

-

Adduct Cleavage: The protein pellet is treated with a reagent (e.g., silver nitrate in acidic ethanol) to cleave the pyrrole moiety from the protein.

-

Derivatization and Analysis: The cleaved pyrrole is then derivatized and quantified using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Signaling Pathways and Experimental Workflows

The precise signaling pathways disrupted by this compound are an active area of research. The formation of pyrrole-protein adducts can be expected to have widespread effects on cellular signaling. The following diagrams illustrate a generalized workflow for investigating these effects and a hypothetical signaling cascade that could be impacted.

References

- 1. Induction of hepatic cytochrome P450 enzymes: methods, mechanisms, recommendations, and in vitro-in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. currentseparations.com [currentseparations.com]

- 3. LESIONS IN THE LUNGS AND LIVERS OF RATS POISONED WITH THE PYRROLIZIDINE ALKALOID this compound AND ITS N-OXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fulvine and its Relationship to Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fulvine, a representative hepatotoxic pyrrolizidine alkaloid (PA). It details the chemical nature of PAs, the mechanisms of toxicity, quantitative toxicological data, and detailed experimental protocols for their analysis. This document is intended to serve as a core resource for professionals in toxicology, pharmacology, and drug development.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are a large class of natural toxins produced by thousands of plant species worldwide, notably in the Boraginaceae, Asteraceae, and Fabaceae families. This compound is a characteristic PA found in the plant Crotalaria fulva. Structurally, toxic PAs are esters composed of a necine base, which contains a pyrrolizidine core, and one or more necic acids. The presence of a double bond at the 1,2-position of the necine base is a critical feature for their toxicity. These compounds are significant contaminants in herbal remedies, teas, honey, and grains, posing a considerable risk to human and livestock health. Their primary toxic effect is hepatotoxicity, which can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease (VOD), liver cirrhosis, and cancer.

Mechanism of this compound and PA Toxicity

This compound and other toxic PAs are not directly toxic but function as pro-toxins. They require metabolic activation in the liver, primarily by cytochrome P450 enzymes (specifically CYP3A4 in humans), to exert their toxic effects.[1][2]

Key steps in the toxicity pathway include:

-

Metabolic Activation: Hepatic CYPs oxidize the PA to produce highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (dehydro-PAs or DHP-esters).[2][3]

-

Macromolecular Adduct Formation: These electrophilic metabolites readily bind to cellular nucleophiles, such as proteins and DNA, forming stable covalent adducts (pyrrole-protein and pyrrole-DNA adducts).[4]

-

Cellular Damage and Genotoxicity: The formation of these adducts disrupts cellular function, induces DNA damage, and triggers stress responses. This leads to cytotoxicity, cell cycle arrest, and mutations, which are the underlying causes of the observed hepatotoxicity and carcinogenicity.

-

Signaling Pathway Disruption: PA-induced DNA damage activates signaling cascades, including the p53 pathway. This leads to the phosphorylation of checkpoint kinases (CHK1/CHK2), resulting in cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too severe, apoptosis may be initiated.

Signaling Pathway of PA-Induced DNA Damage Response

The diagram below illustrates the cellular response to DNA damage induced by reactive PA metabolites.

Caption: PA-induced DNA damage response pathway.

Quantitative Toxicity Data

The toxicity of PAs varies significantly based on their specific chemical structure. Factors influencing toxicity include the nature of the necine base and the structure of the esterifying acids. Macrocyclic diesters like retrorsine are generally more toxic than open diesters (e.g., lasiocarpine) and monoesters (e.g., monocrotaline, which is structurally similar to this compound). The following tables summarize key toxicity data for monocrotaline and other relevant PAs. Data for this compound is limited, so monocrotaline is used as a close structural analogue.

Table 1: In Vivo Acute Toxicity Data (LD₅₀)

| Compound | Species | Route | LD₅₀ (mg/kg) |

|---|---|---|---|

| Monocrotaline | Rat | Oral | 66 |

| Monocrotaline | Rat | Subcutaneous | 60 |

| Monocrotaline | Mouse | Intraperitoneal | 259 |

| Monocrotaline | Mouse | Intravenous | 261 |

Data sourced from various toxicological databases.

Table 2: In Vitro Cytotoxicity Data (IC₅₀/EC₅₀)

| Compound | Cell Line | Assay Duration | IC₅₀ / EC₅₀ (µM) |

|---|---|---|---|

| Monocrotaline | Primary Rat Hepatocytes | - | 225 |

| Lasiocarpine | Primary Rat Hepatocytes | - | 10.9 |

| Riddelliine | Primary Rat Hepatocytes | - | 6.3 |

| Lasiocarpine | HepG2-CYP3A4 | 24 h | 12.6 |

| Seneciphylline | HepG2-CYP3A4 | 24 h | 26.2 |

| Retrorsine | HepG2-CYP3A4 | 24 h | ~30-40 |

| Monocrotaline | HepG2-CYP3A4 | 72 h | ~200-500 |

Data compiled from studies on PA cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and other PAs.

Protocol for LC-MS/MS Analysis of PAs in Tissue

This method is for the extraction, purification, and quantification of PAs from biological matrices.

1. Materials and Reagents:

-

Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄)

-

Solid Phase Extraction (SPE) Cartridges: C18 or Strong Cation Exchange (SCX)

-

SPE Conditioning Solvents: Methanol, Water

-

SPE Elution Solvent: Methanol, or 2.5% Ammonia in Methanol

-

Reconstitution Solvent: 5% Methanol in Water (v/v)

-

LC Mobile Phase A: 0.1% Formic Acid in Water

-

LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

-

PA standards for calibration curve

2. Sample Preparation and Extraction:

-

Homogenize 1-2 g of tissue in a centrifuge tube.

-

Add 20 mL of 0.05 M H₂SO₄ extraction solution.

-

Extract using an ultrasonic bath for 15 minutes, followed by shaking for 2 hours.

-

Centrifuge at 4000 x g for 10 minutes. Collect the supernatant.

-

Repeat the extraction on the pellet and combine the supernatants.

3. Solid Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

-

Load the acidic extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the PAs with two 5 mL aliquots of the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 1 mL of reconstitution solvent. Filter through a 0.2 µm filter before analysis.

4. LC-MS/MS Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Ramp to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B for re-equilibration.

-

-

Mass Spectrometer: Triple quadrupole operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each target PA.

Protocol for Alkaline Comet Assay for Genotoxicity

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

1. Materials and Reagents:

-

Cell culture medium, PBS (phosphate-buffered saline)

-

Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.

-

Alkaline Unwinding/Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13.

-

Neutralization Buffer: 0.4 M Tris, pH 7.5.

-

DNA Stain: e.g., SYBR Green or Propidium Iodide.

-

Microscope slides (pre-coated with agarose).

-

Low Melting Point (LMP) Agarose and Normal Melting Point (NMP) Agarose.

2. Procedure:

-

Cell Preparation: Treat cultured cells (e.g., metabolically competent HepG2 cells) with various concentrations of the PA for a defined period (e.g., 24 hours). Include positive and negative controls.

-

Slide Preparation: Harvest and resuspend ~20,000 cells in 100 µL of 0.7% LMP agarose at 37°C. Pipette this cell suspension onto a slide pre-coated with 1% NMP agarose. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Carefully remove the coverslip and immerse the slides in cold, freshly prepared Lysis Solution. Incubate at 4°C for at least 2 hours (or overnight) in the dark.

-

DNA Unwinding: Remove slides from lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding Buffer and let the slides sit for 20-40 minutes to allow DNA to unwind.

-

Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes in the same cold alkaline buffer.

-

Neutralization and Staining: Gently remove slides and immerse them in Neutralization Buffer for 5 minutes (repeat 3 times). Drain slides and apply a DNA staining solution.

-

Visualization and Analysis: Analyze the slides using a fluorescence microscope. Quantify DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using specialized software.

Protocol for Spectrophotometric Determination of Pyrrole-Protein Adducts

This method, based on the Ehrlich reaction, quantifies total pyrrolic metabolites bound to proteins.

1. Materials and Reagents:

-

Trichloroacetic acid (TCA) or Acetone for protein precipitation.

-

Methanol for washing.

-

Ehrlich Reagent: Dissolve 1 g of p-dimethylaminobenzaldehyde (DMAB) in 50 mL of absolute ethanol. Carefully add 0.7 mL of 60% perchloric acid. Prepare fresh.

-

Dehydro-PA standard (e.g., dehydroretrorsine) for calibration (optional, often reported in arbitrary units or based on a known molar absorptivity).

2. Procedure:

-

Sample Preparation: Homogenize a known amount of liver tissue (e.g., 100 mg) in buffer. For plasma/serum, use a known volume (e.g., 200 µL).

-

Protein Precipitation: Add an excess of cold acetone (e.g., 5 volumes) to the sample. Vortex and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.

-

Washing: Discard the supernatant. Wash the protein pellet twice with methanol to remove unbound metabolites. Centrifuge and discard the supernatant after each wash.

-

Reaction: Resuspend the protein pellet in a known volume of methanol (e.g., 1.6 mL).

-

Add Ehrlich Reagent to the suspension (e.g., 0.4 mL). The ratio of suspension to reagent should be 4:1 (v/v).

-

Incubate the mixture in a water bath at 55-60°C for 10 minutes to allow color development.

-

Centrifuge to pellet any remaining solids.

-

Measurement: Transfer the colored supernatant to a cuvette. Measure the absorbance at 562 nm and 625 nm.

-

Calculation: Calculate the corrected absorbance (A) using the formula: A = 1.1 × (A₅₆₂ − A₆₂₅) . The reading at 625 nm corrects for background absorbance. The concentration of pyrrole-protein adducts can then be calculated using the Beer-Lambert law (A = εcl) with a molar absorptivity (ε) of 60,000 M⁻¹cm⁻¹.

Visualized Workflows and Relationships

Metabolic Activation and Adduct Formation

This diagram provides a simplified logical flow of the bioactivation process.

Caption: Bioactivation of this compound to a reactive metabolite.

Experimental Workflow for In Vitro Genotoxicity Assessment

This diagram outlines the typical steps involved in assessing the genotoxicity of a PA like this compound using a cell-based assay.

References

Methodological & Application

Protocol for Fulvic Acid Extraction from Plant Material: Application Notes for Researchers and Drug Development Professionals

Introduction

Fulvic acid, a key component of humic substances, is a complex mixture of low molecular weight organic acids naturally occurring in soil, compost, and other decomposed organic materials. Its unique physicochemical properties, including high cation exchange capacity and the ability to chelate metal ions, have led to its use in agriculture to improve soil health and nutrient uptake by plants. For drug development professionals, fulvic acid presents intriguing therapeutic potential due to its demonstrated antioxidant, anti-inflammatory, and immune-modulating properties.[1][2][3][4][5] This document provides detailed protocols for the extraction and quantification of fulvic acid from composted plant material, along with methods to assess its biological activity, catering to both research and preclinical development needs.

Data Presentation: Fulvic Acid Yield from Various Plant-Based Materials

The yield of fulvic acid is highly dependent on the source of the plant material and the composting or fermentation process. The following table summarizes typical yields obtained from various composted agricultural residues using the alkaline extraction-acid precipitation method.

| Plant Material Source | Fulvic Acid Yield (% of dry weight) | Reference |

| Vermicompost | 3.0% | |

| Compost (general) | 3.17% | |

| Farmyard Manure | 2.67% | |

| Sheep Manure | 2.8% | |

| Fermented Peat | 3.5% | |

| Wheat Straw Compost | 10.4% (combined with humic acid) | |

| Maize Straw Compost | 15.8% (combined with humic acid) | |

| Brown Peat | 1.0% |

Experimental Protocols

Extraction and Purification of Fulvic Acid from Composted Plant Material

This protocol is based on the widely used alkaline extraction followed by acid precipitation method, adapted from procedures recommended by the International Humic Substance Society (IHSS) for soil and compost.

Materials:

-

Composted plant material (e.g., from straw, manure, agricultural waste), air-dried and sieved (<2mm)

-

0.1 M NaOH

-

6 M HCl

-

0.1 M HCl

-

XAD-8 resin (or equivalent Amberlite resin)

-

Deionized water

-

Centrifuge and appropriate centrifuge tubes

-

Shaker

-

pH meter

-

Glass chromatography column

-

Freeze-dryer (optional)

Protocol:

-

Alkaline Extraction: a. Weigh 100 g of the dried, sieved composted plant material. b. Add 1 L of 0.1 M NaOH to the compost in a large flask. c. Seal the flask and shake at room temperature for a minimum of 4 hours. d. Allow the suspension to settle overnight, or centrifuge at 5,000 x g for 20 minutes to separate the supernatant from the solid residue. e. Collect the dark-colored supernatant, which contains both humic and fulvic acids.

-

Acid Precipitation of Humic Acid: a. While stirring, slowly add 6 M HCl to the supernatant to lower the pH to 1.0. b. A precipitate (humic acid) will form. Allow the suspension to stand for 12-16 hours for complete precipitation. c. Centrifuge at 5,000 x g for 20 minutes to pellet the humic acid. d. Carefully decant and collect the supernatant, which is the crude fulvic acid extract.

-

Purification of Fulvic Acid using XAD-8 Resin: a. Prepare a column with XAD-8 resin, ensuring it is thoroughly washed with deionized water. The resin volume should be approximately one-fifth of the fulvic acid extract volume. b. Adjust the pH of the crude fulvic acid extract to 2.0 with 0.1 M HCl. c. Load the pH-adjusted extract onto the XAD-8 column. Fulvic acid will adsorb to the resin. d. Wash the column with 2-3 column volumes of 0.1 M HCl to remove salts and other impurities. e. Elute the fulvic acid from the resin by back-flushing with 1-2 column volumes of 0.1 M NaOH. f. Immediately acidify the eluate to pH 1.0 with 6 M HCl to stabilize the fulvic acid.

-

Desalination and Concentration: a. The purified fulvic acid solution can be desalted using dialysis (MWCO < 1 kDa) against deionized water. b. The final product can be concentrated by evaporation or freeze-dried to obtain a powder for long-term storage and precise weighing for experiments.

Quantification of Fulvic Acid

a. UV-Vis Spectrophotometry: A rapid and cost-effective method for estimating fulvic acid concentration is UV-Vis spectrophotometry.

-

Prepare a standard curve using commercially available fulvic acid standards of known concentrations.

-

Dilute the extracted fulvic acid sample to fall within the range of the standard curve.

-

Measure the absorbance of the standards and the sample at a specific wavelength, typically between 280 nm and 400 nm.

-

Calculate the concentration of the unknown sample based on the standard curve.

b. High-Performance Liquid Chromatography (HPLC): For more accurate and detailed analysis, reverse-phase HPLC can be employed.

-

Column: C18 column

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Detection: UV detector set at 254-280 nm.

-

Quantification: Compare the peak area of the sample to that of a standard curve generated from fulvic acid standards.

Biological Activity Assays

a. Antioxidant Activity - DPPH Radical Scavenging Assay:

This assay measures the ability of fulvic acid to donate hydrogen atoms or electrons to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the fulvic acid extract in methanol.

-

In a 96-well plate, mix 100 µL of each fulvic acid concentration with 100 µL of the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid can be used as a positive control.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

b. Antioxidant Activity - ABTS Radical Cation Decolorization Assay:

This assay measures the ability of fulvic acid to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

-

Generate the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the fulvic acid extract.

-

Mix 20 µL of each fulvic acid concentration with 180 µL of the diluted ABTS radical solution in a 96-well plate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Trolox can be used as a standard to express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Fulvic Acid Extraction and Purification

Caption: Workflow for fulvic acid extraction from composted plant material.

Signaling Pathway: Anti-inflammatory Action of Fulvic Acid via NF-κB Inhibition

Fulvic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines.

Caption: Fulvic acid's inhibition of the NF-κB inflammatory pathway.

Signaling Pathway: Modulation of MAPK Pathway by Fulvic Acid

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. Fulvic acid may also exert its anti-inflammatory effects by modulating this pathway.

Caption: Potential modulation of the MAPK signaling pathway by fulvic acid.

References

- 1. Fulvic Acid: Benefits, Side Effects, Foods, Uses [medicinenet.com]

- 2. draxe.com [draxe.com]

- 3. A Comprehensive Toxicological Assessment of Fulvic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fulvic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Fulvine (Fulvic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvine, more commonly known in scientific literature as fulvic acid (FA), is a component of humic substances derived from the decomposition of organic matter. It is a complex mixture of many different organic molecules, characterized by its solubility in water at all pH levels. Due to its potential biological activities, including antioxidant, anti-inflammatory, and chelating properties, there is growing interest in its application in agriculture, nutrition, and medicine.

Accurate and reliable quantification of fulvic acid is crucial for quality control, standardization of products, and for understanding its pharmacokinetic and pharmacodynamic properties in research and drug development. However, the inherent heterogeneity and complex nature of fulvic acid present significant analytical challenges. This document provides an overview of various analytical methods for the quantification of fulvic acid, complete with detailed protocols and comparative data.

Analytical Methods for Fulvic Acid Quantification

Several analytical techniques can be employed for the quantification of fulvic acid. The choice of method often depends on the sample matrix, the required sensitivity, and the specific research question. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and standardized gravimetric methods.

Table 1: Comparison of Analytical Methods for Fulvic Acid Quantification

| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |

| Standardized Gravimetric Method | Alkaline extraction followed by acidification to separate humic acid, then adsorption of fulvic acid on a resin and gravimetric determination.[1][2][3] | 4.8 mg/L[1][2] | 15.3 mg/L | Standardized and validated method, provides absolute quantification. | Time-consuming, may not be suitable for high-throughput screening. |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation of fulvic acid components based on size exclusion or reversed-phase chromatography, followed by UV detection. | Method dependent | Method dependent | Rapid and reproducible, allows for the determination of molecular weight distribution. | Lack of a universal reference standard makes absolute quantification challenging; complex mixture results in broad, poorly resolved peaks. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with sensitive and selective detection by tandem mass spectrometry. | 0.19 pg/mL (using MRM) | Not explicitly stated | High sensitivity and selectivity, enables detailed molecular characterization. | Complex data analysis, lack of standardized protocols for quantification, high instrument cost. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Highly specific antibody-based detection. | Not applicable | Not applicable | Potentially high specificity and sensitivity. | No commercially available ELISA kits specific for fulvic acid have been identified, likely due to the molecular heterogeneity of fulvic acid, which makes the development of specific antibodies challenging. |

Experimental Protocols

Standardized Gravimetric Method for Fulvic Acid Quantification

This method is adapted from the standardized procedure for the determination of humic and fulvic acids in humic ores and commercial products.

a. Principle: This method involves the alkaline extraction of humic substances, followed by the separation of humic acid by acidification. The remaining fulvic acid in the supernatant is then isolated by adsorption onto a nonionic macroporous acrylic ester resin and quantified gravimetrically on an ash-free basis.

b. Materials and Reagents:

-

0.1 M NaOH

-

Concentrated HCl

-

Nonionic macroporous acrylic ester resin (e.g., XAD-8)

-

Deionized water

-

Ashless filter paper

c. Protocol:

-

Extraction: Weigh a suitable amount of the sample and extract with 0.1 M NaOH at a specified sample-to-extractant ratio for a defined period (e.g., 2 hours) with agitation.

-

Separation of Humic Acid: Centrifuge the extract to remove insoluble material. Acidify the supernatant to pH 1.0 with concentrated HCl to precipitate the humic acid. Allow the precipitate to settle overnight.

-

Isolation of Fulvic Acid: Separate the precipitated humic acid by centrifugation. The supernatant contains the fulvic acid fraction.

-

Adsorption: Pass the fulvic acid-containing supernatant through a column packed with the macroporous resin at an acidic pH. The fulvic acid will be adsorbed onto the resin.

-

Elution and Quantification: Elute the fulvic acid from the resin with a suitable solvent (e.g., 0.1 M NaOH). Dry the eluate to a constant weight.

-

Ash Content Determination: Determine the ash content of the dried fulvic acid by combustion in a muffle furnace.

-

Calculation: Calculate the ash-free mass of the fulvic acid.

d. Workflow Diagram:

High-Performance Liquid Chromatography (HPLC) with UV Detection

a. Principle: This method utilizes size-exclusion chromatography (SEC) or reversed-phase chromatography to separate fulvic acid from other components in a sample. Quantification is typically performed by measuring the UV absorbance at a specific wavelength (e.g., 280 nm) and comparing it to a standard curve.

b. Materials and Reagents:

-

HPLC system with a UV detector

-

Size-exclusion or C18 reversed-phase column

-

Mobile phase (e.g., phosphate buffer for SEC, or a gradient of acetonitrile/water with formic acid for reversed-phase)

-

Fulvic acid standard (e.g., from the International Humic Substances Society - IHSS)

-

0.45 µm syringe filters

c. Protocol (Size-Exclusion Chromatography Example):

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Standard Preparation: Prepare a series of standard solutions of a known fulvic acid standard in the mobile phase.

-

Chromatographic Conditions:

-

Column: TSKgel G2500PWXL or similar SEC column

-

Mobile Phase: Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 280 nm

-

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Integrate the peak area corresponding to fulvic acid. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of fulvic acid in the samples from the calibration curve.

d. Workflow Diagram:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. Principle: LC-MS/MS offers a highly sensitive and selective method for the characterization and potential quantification of fulvic acid components. High-resolution mass spectrometry can provide detailed information on the molecular composition of the complex fulvic acid mixture. Quantification can be challenging due to the lack of specific molecular targets and standards. However, relative quantification and characterization are significant strengths of this technique. A study on hydroxylated fullerenes, which share some analytical challenges with fulvic acid, demonstrated the potential of LC-MS/MS for quantification in complex matrices.

b. Chromatographic and Mass Spectrometric Conditions (Example for Characterization):

-

LC System: Agilent 1200 series or equivalent

-

Column: A column suitable for polar organic compounds (e.g., an amide-based HILIC column has shown good separation for similar complex mixtures).

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like formic acid.

-

Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) mass spectrometer or a triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Mode: Full scan for characterization or Multiple Reaction Monitoring (MRM) for targeted quantification of specific markers if identified.

c. Note on Quantification: Absolute quantification of total fulvic acid by LC-MS/MS is not yet a standardized method due to the molecular complexity. However, it can be used for the quantification of specific, representative molecules within the fulvic acid mixture if appropriate standards are available.

Fulvic Acid and Cellular Signaling Pathways

Recent research has begun to elucidate the effects of fulvic acid on cellular signaling pathways, providing insights into its biological activities.

-

Inflammation and Apoptosis: Fulvic acid has been shown to induce the expression of genes involved in the apoptosis pathway in cancer cell lines. It can also activate the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of the inflammatory response.

-

Plant Biology: In plants, fulvic acid can stimulate the synthesis and secretion of flavonoids, which are involved in the symbiotic relationship between legumes and rhizobia. This involves the upregulation of key genes in the isoflavonoid biosynthesis pathway.

Signaling Pathway Diagram:

Conclusion

The quantification of fulvic acid is a complex analytical task due to its inherent heterogeneity. The standardized gravimetric method provides a reliable means for absolute quantification and is recommended for quality control purposes. HPLC offers a more rapid method, particularly useful for determining molecular weight distribution, though it faces challenges in absolute quantification without a universal standard. LC-MS/MS is a powerful tool for the detailed characterization of fulvic acid and holds promise for sensitive quantification, although standardized protocols are still under development. The choice of the most appropriate method will depend on the specific application, available resources, and the level of detail required in the analysis. Further research into the biological activities of fulvic acid will likely drive the development of more specific and sensitive analytical methods.

References

- 1. A new standardized method for quantification of humic and fulvic acids in humic ores and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new standardized method for quantification of humic and fulvic acids in humic ores and commercial products. | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the HPLC-MS Analysis of Fulvine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvine is a pyrrolizidine alkaloid (PA) produced by plants of the Crotalaria genus, notably Crotalaria fulva.[1] PAs are a class of naturally occurring toxins known for their hepatotoxicity, which is a significant concern for human and animal health. The toxicity of this compound, like other PAs, is dependent on its metabolic activation in the liver. Therefore, the sensitive and accurate analysis of this compound and its metabolites in biological matrices is crucial for toxicological studies, drug development, and food safety. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Chemical Information for this compound:

| Parameter | Value |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| PubChem CID | 73413 |

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, the following table presents representative quantitative data for HPLC-MS/MS analysis. These values are based on typical parameters for pyrrolizidine alkaloids of similar structure and should be optimized for specific instrumentation and experimental conditions. The precursor ion ([M+H]⁺) for this compound is calculated from its molecular formula. Product ions are common fragments observed for PAs.

Table 1: Representative HPLC-MS/MS Parameters for this compound and its Potential Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) (Representative) |

| This compound | 310.16 | 138.09 | 120.08 | 25 |

| This compound N-oxide | 326.16 | 310.16 | 138.09 | 20 |

| Dehydrothis compound (DHF) | 308.15 | 136.08 | 118.07 | 30 |

| Hydrolyzed this compound (Retronecine) | 156.10 | 138.09 | 94.07 | 15 |

Metabolic Pathway of this compound

The metabolism of pyrrolizidine alkaloids is a critical factor in their toxicity. The primary site of metabolism is the liver, where cytochrome P450 enzymes play a key role. The metabolic pathways for this compound are expected to be similar to other PAs and involve three main routes:

-

Dehydrogenation: This is the primary activation pathway, leading to the formation of highly reactive pyrrolic esters, known as dehydrothis compound (DHF). These electrophilic metabolites can bind to cellular macromolecules like DNA and proteins, causing cellular damage and toxicity.

-

N-oxidation: This pathway leads to the formation of this compound N-oxide. N-oxides are generally considered less toxic and are more water-soluble, facilitating their excretion. However, they can be reduced back to the parent alkaloid in the gut.

-

Hydrolysis: Esterases can hydrolyze the ester bonds of this compound, leading to the formation of the necine base (retronecine in the case of this compound) and the necic acids. This is generally considered a detoxification pathway.

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Liver Homogenate)

This protocol is a general guideline and may require optimization based on the specific matrix and analyte concentrations.

a. Protein Precipitation (for plasma/serum):

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled PA or a structurally similar PA not present in the sample).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

b. Solid-Phase Extraction (SPE) (for liver homogenate or complex matrices):

-

Homogenize 1 g of liver tissue in 4 mL of appropriate buffer (e.g., phosphate-buffered saline).

-

To 1 mL of homogenate, add an internal standard and 3 mL of 0.1 M HCl.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of 0.1 M HCl.

-

Load the supernatant from step 3 onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 0.1 M HCl, followed by 5 mL of methanol.

-

Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex, centrifuge, and transfer to an HPLC vial.

HPLC-MS/MS Analysis

a. HPLC Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

b. Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Gas Flow Rates: Optimize for the specific instrument.

Data Analysis

-

Quantification: Create a calibration curve using standard solutions of this compound at known concentrations. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Metabolite Identification: Putative metabolites can be identified by searching for the predicted m/z values of their protonated molecules ([M+H]⁺) in full scan data. Confirmation of metabolite identity requires fragmentation analysis (MS/MS) and comparison with authentic standards if available. The characteristic fragmentation patterns of PAs can aid in tentative identification.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound and its metabolites.

References

Synthesis of Fulvine for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvine, a pyrrolizidine alkaloid with the chemical formula C₁₆H₂₃NO₅, has garnered interest in the scientific community for its potential biological activities. This document provides a comprehensive overview of the synthesis of this compound for research purposes. While a detailed, step-by-step total synthesis of this compound has not been prominently documented in publicly available literature, this guide outlines a plausible synthetic strategy based on the known chemistry of related pyrrolizidine alkaloids. The proposed synthesis involves the preparation of the necine base, retronecine, and the necic acid, fulvinic acid, followed by their esterification. This document also presents relevant quantitative data for analogous reactions, detailed experimental protocols for key transformations, and visualizations of the proposed synthetic pathway and a general experimental workflow.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid isolated from plants of the Crotalaria genus, notably Crotalaria fulva[1]. Like other pyrrolizidine alkaloids, this compound consists of a necine base, which in this case is retronecine, esterified with a specific necic acid, fulvinic acid[1]. The synthesis of pyrrolizidine alkaloids is a significant area of research due to their diverse biological activities, which range from hepatotoxicity to potential therapeutic applications. The controlled synthesis of this compound is essential for in-depth pharmacological studies, mechanism of action investigations, and the development of novel therapeutic agents.

Proposed Synthetic Pathway for this compound

The total synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Necine Base: (±)-Retronecine.

-

Synthesis of the Necic Acid: Fulvinic Acid.

-

Esterification of Retronecine with Fulvinic Acid.

A visual representation of this proposed synthetic pathway is provided below.

References

Application Notes and Protocols for Studying Fulvine Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fulvine, a naturally occurring organic acid derived from humic substances, has garnered significant interest for its potential therapeutic properties, including its cytotoxic effects on various cancer cell lines. Understanding the mechanisms underlying this compound-induced cell death is crucial for its development as a potential anti-cancer agent. These application notes provide a comprehensive overview of standard cell culture assays and detailed protocols to investigate the cytotoxic and pro-apoptotic effects of this compound. The provided methodologies and data will serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug discovery. One purified form of fulvic acid, carbohydrate-derived fulvic acid (CHD-FA), has been shown to be safe for clinical use.[1]

Data Presentation: Cytotoxicity of this compound on Various Cancer Cell Lines

This compound has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| Hep3B | Hepatocellular Carcinoma | 1.58–2.43 µg/µL | 48 hours | [1][2] |

| A375 | Human Melanoma | 50 µg/mL | 14 hours | [3] |

| OVCAR3 | Ovarian Cancer | 689.9 µg/mL | Not Specified | [4] |

| SK-OV-3 | Ovarian Cancer | 752.0 µg/mL | Not Specified | |

| TC-1 | Lung Cancer | ~25 µg/mL (50% viability) | 24 hours | |

| HT29 | Colon Carcinoma | Proliferation inhibited | 48 and 72 hours | |

| PC3 | Prostate Cancer | Proliferation inhibited | 48 and 72 hours | |

| LNCaP | Prostate Cancer | Enhanced cell death | Not Specified | |

| HL60 | Promyelocytic Leukemia | Enhanced cell death | Not Specified | |

| MCF-7 | Breast Cancer | Apoptosis induced | Not Specified |

Experimental Protocols

To elucidate the cytotoxic mechanisms of this compound, a panel of well-established cell-based assays can be employed. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

This compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound) and a positive control for cytotoxicity if desired. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt).

-

Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, vehicle control, and maximum LDH release wells.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroaniline), which is specifically cleaved by activated caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The level of caspase-3 activity is directly proportional to the amount of pNA released.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate or a larger flask and treat with this compound as described previously.

-

Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells using a chilled lysis buffer on ice for 10-15 minutes.

-

Lysate Collection: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

-

Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add the reaction buffer containing DTT.

-

Substrate Addition: Add the DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanisms of this compound's action, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The protocols and information provided herein offer a robust framework for the systematic investigation of this compound's cytotoxic properties. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the dose-dependent effects of this compound on cell viability and the underlying molecular mechanisms, particularly the induction of apoptosis. The presented data and signaling pathway diagram serve as a foundational guide for future studies aimed at exploring the full therapeutic potential of this compound in cancer treatment. Further research is warranted to elucidate the precise upstream targets of this compound and to expand the investigation to a broader range of cancer cell types.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of apoptosis and G0/G1 cell cycle arrest along with inhibition of melanogenesis by humic acid and fulvic acid: BAX/BCL-2 and Tyr genes expression and evaluation of nanomechanical properties in A375 human melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Histopathological Analysis of Fulvine-Induced Liver Damage

For Researchers, Scientists, and Drug Development Professionals